molecular formula C21H25N5O2 B10999817 4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide

4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide

Cat. No.: B10999817
M. Wt: 379.5 g/mol
InChI Key: PLDYNFIDYIJNIJ-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide is a piperazine-1-carboxamide derivative featuring a pyridin-2-yl group at the 4-position of the piperazine ring and a 4-(pyrrolidin-1-ylcarbonyl)phenyl substituent on the carboxamide nitrogen. Piperazine-carboxamides are pharmacologically significant scaffolds due to their versatility in interacting with biological targets such as enzymes (e.g., DGAT1) and receptors (e.g., TRPV1) . The pyridine and pyrrolidine moieties in this compound likely influence its electronic properties, solubility, and binding affinity, making it a candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes under basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the piperazine core.

    Incorporation of the Pyrrolidine Group: The pyrrolidine group is attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated reagents under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. In the context of its potential use as a serotonin reuptake inhibitor, the compound binds to the serotonin transporter, blocking the reuptake of serotonin into presynaptic neurons. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression .

Comparison with Similar Compounds

Structural modifications in piperazine-carboxamide derivatives significantly alter physicochemical properties and biological activities. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Selected Piperazine-Carboxamide Derivatives

Compound Name Substituents Key Properties Biological Activity Reference
4-(Pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide Pyridin-2-yl (piperazine); pyrrolidin-1-ylcarbonylphenyl (carboxamide) Not reported in evidence; predicted moderate lipophilicity due to pyridine and pyrrolidine Not explicitly reported; structural similarity suggests potential TRPV1 or enzyme modulation Target Compound
4-(4-Fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide 4-Fluorophenyl (piperazine); pyrrolidin-1-ylcarbonylphenyl (carboxamide) Structurally analogous to target compound; fluorophenyl may enhance metabolic stability No bioactivity data provided; used in structural studies
CPIPC (4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) 5-Chloropyridin-2-yl (piperazine); indazol-6-yl (carboxamide) Yield: ~50%; melting point: ~190–200°C (estimated from analogues) Partial TRPV1 agonist; anti-inflammatory activity
JNJ Compound A (N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)piperazine-1-carboxamide) Dichloro-pyrrolidinylmethylphenyl (carboxamide); methoxyphenylacetyl (piperazine) Complex substituents; high molecular weight DGAT1-selective inhibitor; potential for metabolic disease therapy
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Chloro-trifluoromethylpyridinyl (piperazine); trifluoromethylphenyl (carboxamide) High lipophilicity due to multiple CF₃ groups; CAS 856189-81-6 Not explicitly reported; likely targets kinases or receptors
A3 (N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) 4-Fluorophenyl (carboxamide); quinazolin-2-ylmethyl (piperazine) Yield: 57.3%; melting point: 196.5–197.8°C Anticancer activity (in silico/in vitro studies)

Impact of Substituents on Physicochemical Properties

  • Aromatic Heterocycles : Pyridine (target compound) vs. indazole (CPIPC) alters π-π stacking interactions and hydrogen bonding, affecting receptor binding .
  • Pyrrolidine vs. Piperidine : The pyrrolidine-1-ylcarbonyl group (target compound) introduces conformational rigidity compared to morpholine or piperidine derivatives (), influencing target selectivity .

Discussion

Contrasting with CPIPC (TRPV1 agonist) and JNJ Compound A (DGAT1 inhibitor), the structural diversity of piperazine-carboxamides underscores their adaptability to multiple therapeutic targets. Further studies should explore the target compound’s affinity for TRPV1 or kinase pathways, guided by its electronic profile.

Biological Activity

4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features a piperazine core, a pyridine ring, and a pyrrolidine moiety, which together suggest interactions with various biological pathways, particularly in neuropharmacology and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C_{19}H_{24}N_{4}O, indicating the presence of multiple functional groups that contribute to its biological activity. The structural features can be summarized as follows:

Feature Description
Piperazine Core Provides a basic structure for interaction with receptors.
Pyridine Ring Implicated in neurotransmitter modulation.
Pyrrolidine Moiety Enhances binding affinity to biological targets.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. Specifically, studies have shown that derivatives of piperazine can modulate neurotransmitter systems, potentially acting as anxiolytics or antidepressants .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. For instance, related compounds have shown inhibitory activity against CYP51 and CYP5122A1, enzymes involved in sterol biosynthesis in Leishmania species. These findings suggest potential applications in treating parasitic infections . The IC50 values for these inhibitors have been reported in the low micromolar range, indicating significant potency.

Synthesis Pathways

The synthesis of this compound involves several multi-step reactions, highlighting its complexity. Key steps include:

  • Formation of the Piperazine Core : Initial reaction of piperazine derivatives with carbonyl compounds.
  • Introduction of the Pyridine Ring : Utilizing pyridine derivatives to form the final structure.
  • Functional Group Modifications : Further modifications to enhance biological activity and selectivity.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Neurotransmitter Modulation : A study demonstrated that piperazine derivatives could significantly alter serotonin and dopamine levels in animal models, suggesting potential use as antidepressants.
  • Antiparasitic Activity : Compounds structurally related to this compound were tested against Leishmania promastigotes, showing promising results in inhibiting growth .
  • Cytotoxicity Studies : In vitro studies revealed that certain analogs exhibited cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

4-pyridin-2-yl-N-[4-(pyrrolidine-1-carbonyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H25N5O2/c27-20(25-11-3-4-12-25)17-6-8-18(9-7-17)23-21(28)26-15-13-24(14-16-26)19-5-1-2-10-22-19/h1-2,5-10H,3-4,11-16H2,(H,23,28)

InChI Key

PLDYNFIDYIJNIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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